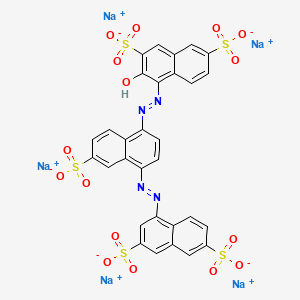
Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate is a complex organic compound with a molecular formula of C30H15N4Na5O16S5 . This compound is known for its vibrant color properties and is often used as a dye in various industrial applications.
準備方法
The synthesis of Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate involves multiple steps, primarily focusing on azo coupling reactions. The process typically starts with the diazotization of 3,6-disulphonato-1-naphthylamine, followed by coupling with 4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthylamine under controlled pH conditions . Industrial production methods often involve large-scale batch reactors to ensure consistent quality and yield.
化学反応の分析
Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong acidic or basic conditions, leading to the formation of different sulfonated naphthalene derivatives.
Reduction: Reduction reactions typically involve the cleavage of azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the hydroxyl and sulfonate groups.
Common reagents used in these reactions include sodium nitrite for diazotization, and reducing agents like sodium dithionite for reduction reactions. Major products formed from these reactions include various sulfonated aromatic amines and naphthalene derivatives.
科学的研究の応用
Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in complexometric titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries.
作用機序
The mechanism of action of Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate primarily involves its ability to form stable complexes with metal ions and other molecules. The compound’s multiple sulfonate groups allow it to interact with various substrates, facilitating its use in different applications. The azo bonds in the compound are responsible for its vibrant color properties, which change under different pH conditions .
類似化合物との比較
Pentasodium 4-((4-((3,6-disulphonato-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-3-hydroxynaphthalene-2,7-disulphonate is unique due to its multiple sulfonate groups and complex structure. Similar compounds include:
- Tetrasodium 3-[[1-hydroxy-6-[[[[4-[(8-hydroxy-3,6-disulphonato-1-naphthyl)azo]-2-methoxy-5-methylphenyl]amino]carbonyl]amino]-3-sulphonato-2-naphthyl]azo]-p-anisate
- Pentasodium 2-((1-hydroxy-3,6-disulphonato-8-((3-((2-(sulphonatooxy)ethyl)sulphonyl)benzoyl)amino)-2-naphthyl)azo)naphthalene-1,5-disulphonate
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of sulfonate groups and azo bonds in this compound makes it particularly valuable in various industrial and research applications.
特性
CAS番号 |
13083-09-5 |
|---|---|
分子式 |
C30H15N4Na5O16S5 |
分子量 |
962.7 g/mol |
IUPAC名 |
pentasodium;4-[[4-[(3,6-disulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N4O16S5.5Na/c35-30-28(55(48,49)50)12-16-10-18(52(39,40)41)2-5-22(16)29(30)34-32-25-7-8-26(24-13-19(53(42,43)44)3-6-23(24)25)31-33-27-14-20(54(45,46)47)11-15-9-17(51(36,37)38)1-4-21(15)27;;;;;/h1-14,35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;;/q;5*+1/p-5 |
InChIキー |
BRDKDUIVKAWUDZ-UHFFFAOYSA-I |
正規SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




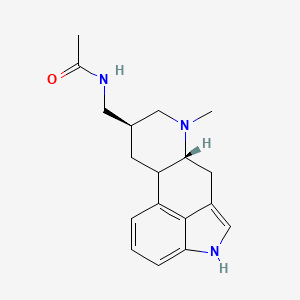


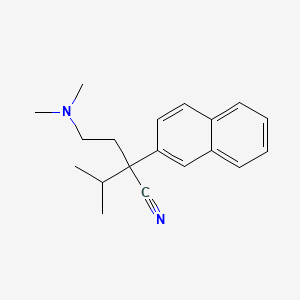
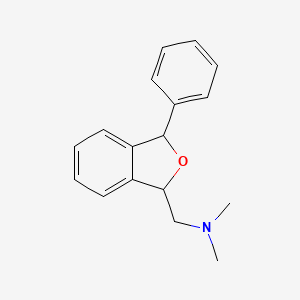
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)

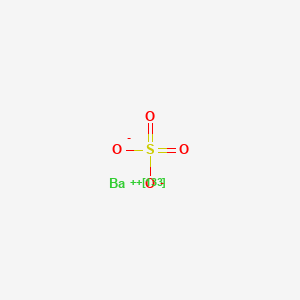
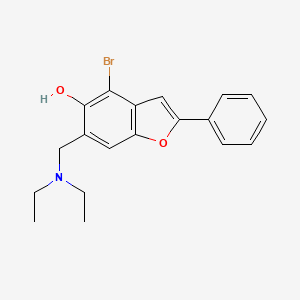
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
